molecular formula C21H19FN2O B11353741 N-(4-ethylbenzyl)-4-fluoro-N-(pyridin-2-yl)benzamide

N-(4-ethylbenzyl)-4-fluoro-N-(pyridin-2-yl)benzamide

Cat. No.: B11353741
M. Wt: 334.4 g/mol
InChI Key: DKKWCAHLTJOXJG-UHFFFAOYSA-N
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Description

N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom on the benzamide ring, an ethyl group on the phenyl ring, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE.

Industrial Production Methods

For large-scale production, the synthesis of N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE can be optimized using continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of environmentally benign solvents and catalysts further enhances the sustainability of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides .

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ETHYLPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific structural features, such as the presence of a fluorine atom and a pyridin-2-yl group.

Properties

Molecular Formula

C21H19FN2O

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-4-fluoro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19FN2O/c1-2-16-6-8-17(9-7-16)15-24(20-5-3-4-14-23-20)21(25)18-10-12-19(22)13-11-18/h3-14H,2,15H2,1H3

InChI Key

DKKWCAHLTJOXJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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